molecular formula C21H13Cl B1197165 6-(chloromethyl)benzo[a]pyrene CAS No. 49852-84-8

6-(chloromethyl)benzo[a]pyrene

Cat. No.: B1197165
CAS No.: 49852-84-8
M. Wt: 300.8 g/mol
InChI Key: FRHNMMRZSKOSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(chloromethyl)benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C21H13Cl. It is a chlorinated form of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is of significant interest in environmental and health sciences due to its potential toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)benzo[a]pyrene typically involves the chloromethylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group at the 6-position of the benzo(a)pyrene molecule.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)benzo[a]pyrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Products include benzo(a)pyrene-6-carboxaldehyde and benzo(a)pyrene-6-carboxylic acid.

    Reduction: The major product is 6-methylbenzo(a)pyrene.

    Substitution: Products vary depending on the nucleophile used, such as 6-azidomethylbenzo(a)pyrene or 6-cyanomethylbenzo(a)pyrene.

Scientific Research Applications

6-(chloromethyl)benzo[a]pyrene is primarily used in scientific research to study the mechanisms of PAH-induced carcinogenesis. Its applications include:

    Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Studied for its potential role in cancer development and as a biomarker for PAH exposure.

    Industry: Limited industrial applications, mainly used in research settings to understand environmental contamination and its effects.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)benzo[a]pyrene involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive epoxides and diol epoxides that interact with DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

    6-Methylbenzo(a)pyrene: A reduced form of 6-(chloromethyl)benzo[a]pyrene.

    6-Azidomethylbenzo(a)pyrene: A substitution product of this compound.

Uniqueness

This compound is unique due to the presence of the chloromethyl group, which influences its reactivity and biological interactions. This compound serves as a valuable tool in studying the specific effects of chlorinated PAHs compared to their non-chlorinated counterparts.

Properties

CAS No.

49852-84-8

Molecular Formula

C21H13Cl

Molecular Weight

300.8 g/mol

IUPAC Name

6-(chloromethyl)benzo[a]pyrene

InChI

InChI=1S/C21H13Cl/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2

InChI Key

FRHNMMRZSKOSOL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3

123358-53-2

Synonyms

6-(chloromethyl)benzo(a)pyrene

Origin of Product

United States

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